molecular formula C10H18ClNO2 B13791852 2-Cyclohexen-1-one, 3-amino-2-hydroxy-4,4,6,6-tetramethyl-, hydrochloride CAS No. 68213-19-4

2-Cyclohexen-1-one, 3-amino-2-hydroxy-4,4,6,6-tetramethyl-, hydrochloride

Cat. No.: B13791852
CAS No.: 68213-19-4
M. Wt: 219.71 g/mol
InChI Key: DBOBAIWCUWVXFG-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The production is conducted in cleanroom environments to prevent contamination and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
  • 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one acetate
  • 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one sulfate

Uniqueness

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

CAS No.

68213-19-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-9(2)5-10(3,4)8(13)6(12)7(9)11;/h12H,5,11H2,1-4H3;1H

InChI Key

DBOBAIWCUWVXFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=C1N)O)(C)C)C.Cl

Origin of Product

United States

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